molecular formula C18H19N5S B5593376 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5593376
M. Wt: 337.4 g/mol
InChI Key: NCUZHICTGZVYJY-XDHOZWIPSA-N
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Description

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-13-6-4-5-7-16(13)17-20-21-18(24)23(17)19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUZHICTGZVYJY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction may require a catalyst and is usually carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine or triazole ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amines or reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.

Medicine

Medicinally, triazole derivatives are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.

Industry

In industry, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substituents, which can influence its reactivity, biological activity, and overall properties. Comparing it with similar compounds can highlight differences in potency, selectivity, and applications.

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